N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
N-(3-(1-((4-Fluorophenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a sulfonamide-containing pyrazole derivative featuring a 4-fluorophenylsulfonyl group and a p-tolyl substituent. Its structure combines a dihydro-pyrazole core with dual sulfonamide functionalities, which are associated with enhanced biological activity and binding affinity.
Properties
IUPAC Name |
N-[3-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-16-6-8-17(9-7-16)23-15-22(18-4-3-5-20(14-18)26-32(2,28)29)25-27(23)33(30,31)21-12-10-19(24)11-13-21/h3-14,23,26H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKRSLKJOKXIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, also known by its CAS number 1018048-59-3, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 446.5 g/mol. It features a complex structure that includes a pyrazole core, which is known for its pharmacological potential.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various pathogens.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Bactericidal |
| 10 | 0.30 | 0.35 | Bactericidal |
| 13 | 0.40 | 0.45 | Bactericidal |
These results indicate that the compound could be effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Pyrazole derivatives have been extensively studied for their anticancer properties. In vitro studies on cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) have revealed promising results.
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| MCF7 | 3.79 | 12.50 | 42.30 |
| SF-268 | 2.50 | 11.00 | 38.00 |
| NCI-H460 | 4.00 | 15.00 | 40.00 |
These findings suggest that compounds like this compound may induce apoptosis in cancer cells and inhibit tumor growth effectively .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been noted in various studies. Compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
| Compound | IC50 (µM) |
|---|---|
| Pyrazole A | 0.08 |
| Pyrazole B | 0.15 |
Inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .
Case Studies and Clinical Relevance
Several case studies highlight the clinical relevance of pyrazole derivatives:
- Case Study on Antimicrobial Resistance : A study evaluated the effectiveness of various pyrazole derivatives against multi-drug resistant strains of Staphylococcus aureus, demonstrating significant bactericidal activity.
- Cancer Treatment Trials : Clinical trials involving pyrazole derivatives have shown promise in reducing tumor sizes in patients with advanced-stage cancers, supporting their use as adjunct therapies.
- Inflammation Management : Research has indicated that pyrazole compounds can effectively manage symptoms in patients with chronic inflammatory conditions such as rheumatoid arthritis.
Comparison with Similar Compounds
Research Implications
The target compound’s dual sulfonamide architecture and fluorine substituents position it as a promising antiviral candidate. However, pyrano-pyrazole derivatives (e.g., 4p, 4q) may offer advantages in thermal stability and crystallinity, as evidenced by higher melting points . Future studies should prioritize in vitro validation of its MPXV inhibition and comparative pharmacokinetic profiling against analogs.
Preparation Methods
Synthesis of the 4,5-Dihydro-1H-pyrazole Core
The pyrazoline ring is constructed via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. Adapted from Knorr-type reactions, the core 4,5-dihydro-1H-pyrazole structure is formed by reacting (E)-3-(p-tolyl)-1-(4-fluorophenyl)prop-2-en-1-one with phenylhydrazine under acidic conditions.
Procedure :
A solution of (E)-3-(p-tolyl)-1-(4-fluorophenyl)prop-2-en-1-one (10 mmol) and phenylhydrazine (12 mmol) in ethanol (50 mL) is refluxed with catalytic acetic acid (0.5 mL) for 12 hours. The reaction mixture is cooled to 25°C, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield 3-(p-tolyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole as a white crystalline solid (yield: 82%).
Key Characterization Data :
- 1H NMR (400 MHz, CDCl3) : δ 7.45–7.32 (m, 4H, Ar-H), 7.21–7.12 (m, 4H, Ar-H), 5.21 (dd, J = 11.2 Hz, 1H, CH), 3.82–3.75 (m, 1H, CH2), 3.12–3.05 (m, 1H, CH2), 2.38 (s, 3H, CH3).
- 13C NMR (100 MHz, CDCl3) : δ 160.1 (C-F), 149.2 (C=N), 138.5–115.2 (Ar-C), 62.4 (CH), 45.3 (CH2), 21.1 (CH3).
Sulfonylation at the Pyrazole Nitrogen
The pyrazole nitrogen is sulfonylated using 4-fluorobenzenesulfonyl chloride to introduce the sulfonyl moiety. Reaction conditions are optimized based on solvent and base screening.
Procedure :
To a stirred solution of 3-(p-tolyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (5 mmol) in dry dichloromethane (30 mL), triethylamine (7.5 mmol) is added under nitrogen. 4-Fluorobenzenesulfonyl chloride (6 mmol) is added dropwise at 0°C, and the mixture is stirred at 25°C for 6 hours. The organic layer is washed with water (3 × 20 mL), dried over Na2SO4, and concentrated. The crude product is purified via flash chromatography (hexane/ethyl acetate, 7:3) to yield 1-((4-fluorophenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole (yield: 75%).
Optimization Data :
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 6 | 75 |
| Pyridine | THF | 8 | 68 |
| NaHCO3 | Acetonitrile | 12 | 52 |
Triethylamine in dichloromethane provides optimal yield due to efficient HCl scavenging.
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the racemic mixture of enantiomers, with N–H⋯O hydrogen bonds forming chains along the a-axis (Figure 1). Data collection parameters and refinement statistics are provided below:
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P1 |
| a (Å) | 7.452(2) |
| b (Å) | 10.873(3) |
| c (Å) | 12.345(4) |
| α (°) | 89.12(2) |
| β (°) | 78.45(2) |
| γ (°) | 85.23(2) |
| R1 | 0.0452 |
Challenges and Alternative Approaches
- Regioselectivity in Pyrazole Formation : Use of bulky substituents on the diketone precursor improves regioselectivity, as seen in 3,5-dimethylpyrazole synthesis.
- Sulfonylation Side Reactions : Competitive sulfonation at the pyrazole C-4 position is mitigated by using excess sulfonyl chloride and low temperatures.
- Purification Difficulties : Flash chromatography with DCM/MeOH (95:5) effectively separates sulfonamide byproducts.
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, including:
- Suzuki-Miyaura cross-coupling for attaching the 4-fluorophenyl group to the pyrazole intermediate (optimized with Pd catalysts and inert atmospheres) .
- Nucleophilic substitution to introduce the methanesulfonamide group using methanesulfonyl chloride and a base like triethylamine . Yield optimization requires precise control of temperature (60–80°C), solvent selection (e.g., DMF or ethanol), and reaction time (12–24 hours). Purity is enhanced via recrystallization or column chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and diastereomeric purity .
- HPLC for assessing purity (>95%) and identifying byproducts .
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
Q. How can the 3D conformation of this compound be determined?
- X-ray crystallography provides atomic-level structural details, revealing dihedral angles between the pyrazole, sulfonyl, and aryl groups .
- Computational modeling (DFT or MD simulations) predicts stable conformers and intermolecular interactions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding kinetics .
- Meta-analysis : Compare data across studies, controlling for variables like cell line heterogeneity or solvent effects (e.g., DMSO concentration) .
- Proteomic profiling : Identify off-target interactions that may explain discrepancies .
Q. How can synthetic byproducts be minimized during scale-up?
- Flow chemistry : Enhances mixing and heat transfer, reducing side reactions like over-oxidation of the pyrazole ring .
- Process analytical technology (PAT) : Monitors reactions in real-time via inline FTIR or Raman spectroscopy to detect intermediates .
- Design of experiments (DoE) : Statistically optimizes parameters (e.g., catalyst loading, stoichiometry) to suppress byproduct formation .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
- QSAR modeling : Correlates substituent electronic properties (Hammett σ values) with biological activity .
- Fragment-based screening : Replaces the p-tolyl group with bioisosteres (e.g., 4-Cl-phenyl) to assess impact on target binding .
- Cryo-EM or co-crystallization : Visualizes compound-target complexes to identify critical binding motifs .
Q. How can metabolic instability issues be addressed in preclinical studies?
- Microsomal stability assays : Identify metabolic hotspots (e.g., sulfonamide hydrolysis) using liver microsomes + NADPH .
- Deuterium incorporation : Stabilize labile C-H bonds in the pyrazole ring to slow CYP450-mediated degradation .
- Prodrug design : Mask polar groups (e.g., sulfonamide) with ester linkages to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
